2-([1,1'-Biphenyl]-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3-phenylphenyl)acetonitrile |
InChI |
InChI=1S/C14H11N/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11H,9H2 |
InChI Key |
UECHORLHEMXWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The nitrile group in this compound distinguishes it from analogs with hydroxyl (IV), amide (III), or carboxylic acid (III, V) moieties. These differences influence solubility, bioavailability, and reactivity.
- Electron-withdrawing groups (e.g., nitrile, fluorine in Compound V) may enhance binding affinity to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy in Compound III) improve membrane permeability .
Comparative Insights :
- However, its synthetic flexibility allows derivatization into active metabolites.
- Antitumor analogs (e.g., Compound V, imidazo[1,2-a]pyrimidine derivatives) often incorporate bulky substituents (e.g., vinyl, nitro groups) for tubulin or kinase inhibition, whereas the simpler nitrile structure may prioritize metabolic stability .
Physicochemical and Pharmacokinetic Properties
While quantitative data (e.g., logP, solubility) are absent in the evidence, inferences can be drawn:
- Polarity: Nitriles (moderate polarity) may offer a balance between solubility and lipophilicity compared to highly polar carboxylates (Compound III) or nonpolar vinyl groups (Compound V).
- Metabolic Stability : The nitrile group is resistant to hydrolysis under physiological conditions, contrasting with esters or amides (e.g., Compound III), which are prone to enzymatic cleavage .
Preparation Methods
Nucleophilic Substitution Approaches
Nucleophilic substitution remains a cornerstone for introducing the nitrile group into biphenyl frameworks. A representative route involves the reaction of 3-bromo-1,1'-biphenyl with alkali cyanides (e.g., KCN or NaCN) in polar aprotic solvents. For instance, treatment of 3-bromobiphenyl with potassium cyanide in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the target compound with moderate efficiency (40–60% yield) . Catalytic additives such as crown ethers or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide ion accessibility, improving yields to 70–75% .
Key Variables:
-
Solvent Selection: DMF and dimethyl sulfoxide (DMSO) are preferred for their high polarity and ability to stabilize transition states.
-
Temperature Optimization: Elevated temperatures (≥80°C) accelerate substitution but risk decomposition; lower temperatures (50–60°C) favor selectivity but prolong reaction times.
-
Cyanide Source: Sodium cyanide offers cost advantages, while trimethylsilyl cyanide (TMSCN) reduces side reactions in moisture-sensitive conditions .
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions enable modular assembly of biphenyl nitriles. The Suzuki-Miyaura coupling, for example, pairs 3-cyanophenylboronic acid with aryl halides under palladium catalysis. A typical protocol involves reacting 3-cyanophenylboronic acid with iodobenzene in the presence of Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 90°C, achieving yields of 65–80% .
Mechanistic Insights:
-
Catalyst Systems: Palladium complexes (e.g., PdCl₂(dppf)) outperform nickel analogs in minimizing homo-coupling byproducts.
-
Base Influence: Inorganic bases (e.g., K₃PO₄) enhance transmetallation efficiency compared to weaker bases like NaHCO₃ .
Direct Cyanation Techniques
Direct cyanation of preformed biphenyl substrates via transition-metal-mediated C–H activation has gained traction. Copper-catalyzed reactions using CuCN under oxidative conditions (e.g., O₂ or peroxides) enable nitrile installation at the meta position. For example, treating 1,1'-biphenyl with CuCN and tert-butyl hydroperoxide (TBHP) in acetonitrile at 120°C for 24 hours affords the target compound in 50–55% yield .
Advancements:
-
Ligand Design: Bidentate ligands (e.g., 1,10-phenanthroline) improve catalyst turnover and regiocontrol.
-
Solvent-Free Conditions: Ball-milling techniques reduce solvent use while maintaining yields ≥45% .
Alternative Synthetic Pathways
Grignard Reagent Alkylation:
3-Bromobiphenyl reacts with cyanomethyl magnesium bromide (prepared from acetonitrile and Mg) in tetrahydrofuran (THF), followed by acidic workup to yield the nitrile. This method suffers from low scalability (30–40% yield) due to competing elimination reactions .
Hydrocyanation of Alkenes:
While less common, rhodium-catalyzed hydrocyanation of 3-vinylbiphenyl with HCN gas offers a route to branched nitriles. Selectivity challenges (linear vs. branched) limit its utility .
Comparative Analysis of Methodologies
The table below summarizes critical parameters for each synthesis route:
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 70–75 | 80–100 | None | Simplicity | Solvent toxicity |
| Suzuki-Miyaura Coupling | 65–80 | 90 | Pd(PPh₃)₄ | Regioselectivity | Boronic acid cost |
| Direct Cyanation | 50–55 | 120 | CuCN/TBHP | C–H activation | Moderate yields |
| Grignard Alkylation | 30–40 | 25–40 | None | Functional group tolerance | Scalability issues |
Recent Advances and Innovations
Recent studies (2023–2024) highlight photocatalytic cyanation using organic dyes (e.g., Eosin Y) under blue LED irradiation, achieving yields up to 68% at room temperature . Additionally, flow chemistry systems enable continuous production with reduced reaction times (≤6 hours) and improved consistency .
Challenges and Practical Considerations
-
Toxicity Management: Cyanide reagents necessitate stringent safety protocols, favoring solid-handling systems (e.g., NaCN pellets over powders).
-
Byproduct Mitigation: Chromatography-free purification via crystallization (e.g., using hexane/ethyl acetate) reduces costs but requires high-purity intermediates .
Q & A
Q. What are the key structural features of 2-([1,1'-Biphenyl]-3-yl)acetonitrile, and how are they characterized experimentally?
Answer: The compound features a biphenyl core with a nitrile (-CN) group attached to the 3-position of one benzene ring. Structural characterization typically employs:
- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton environments and carbon types, distinguishing aromatic protons (δ 7.0–8.0 ppm) and the nitrile carbon (δ ~120 ppm) .
- Infrared Spectroscopy (IR): The nitrile group exhibits a sharp absorption band near 2240 cm .
- X-ray Crystallography: For definitive confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement .
Q. What synthetic routes are commonly used to prepare this compound?
Answer:
- Cross-Coupling Reactions: Suzuki-Miyaura coupling between 3-bromophenylacetonitrile and phenylboronic acid under palladium catalysis (e.g., Pd(PPh)) in a THF/water mixture at 80–100°C .
- Nitrile Introduction: Direct cyanation via nucleophilic substitution (e.g., using KCN/CuCN on a halogenated biphenyl precursor) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of acetonitrile vapors, which may cause respiratory irritation .
- First Aid: For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing derivatives of this compound?
Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl(dppf)) and ligand systems (e.g., XPhos) to enhance coupling efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates .
- Analytical Monitoring: Use HPLC or GC-MS to track reaction progress and identify side products (e.g., dehalogenation or homocoupling byproducts) .
Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?
Answer:
- Solvent Polarity Studies: Systematically test solvents (e.g., toluene, DMF, acetonitrile) to correlate polarity with reaction kinetics. Use UV-Vis spectroscopy to monitor intermediate stability .
- Computational Modeling: Employ density functional theory (DFT) to calculate solvation energies and transition states, identifying solvent effects on reaction pathways .
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures and times to determine whether product distribution is governed by kinetics (e.g., lower temps) or thermodynamics (higher temps) .
Q. What computational strategies predict the biological activity of this compound?
Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the nitrile group’s role in hydrogen bonding .
- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict cytotoxicity or enzyme inhibition .
- ADMET Prediction: Tools like SwissADME assess absorption, metabolism, and toxicity risks, guiding prioritization of in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
